(4E)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4E)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylethenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones with amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxazole ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
- (4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4E)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Comparison: Compared to its analogs, (4E)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The electronic and steric effects of the chlorine atom can lead to differences in the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-9-6-14(7-10-15)12-16-18(21)22-17(20-16)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+,16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLTZPOVAKCPOT-USFYMYEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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